

5-Iodo-6-methylpyrimidin-4-ol CAS number and molecular weight

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Compound of Interest

Compound Name: 5-Iodo-6-methylpyrimidin-4-ol

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Technical Guide: 5-Iodo-6-methylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Iodo-6-methylpyrimidin-4-ol**, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical properties, a verified synthesis protocol, and a discussion of its potential biological significance within the broader context of iodinated pyrimidines.

Core Compound Properties

5-Iodo-6-methylpyrimidin-4-ol is a solid, yellow-to-brown organic compound. Its core structure is a pyrimidine ring, a foundational scaffold in numerous biologically active molecules, including nucleobases. The presence of an iodine atom at the C5 position significantly influences its chemical reactivity and potential for biological interactions.

Data Presentation: Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	7752-74-1	[1][2][3]
Molecular Formula	C ₅ H ₅ N ₂ O	[1][2][4]
Molecular Weight	236.01 g/mol	[1][2][4]
Melting Point	238-239 °C	[1]
Boiling Point (Predicted)	245.5 ± 43.0 °C	[1]
Density (Predicted)	2.19 ± 0.1 g/cm ³	[1]
pKa (Predicted)	7.92 ± 0.50	[1]
Appearance	Yellow to brown solid	[1]
Storage Conditions	Store at 2–8 °C under an inert atmosphere (e.g., nitrogen or argon) in a dark place.	[1][4]

Synthesis and Experimental Protocols

The synthesis of **5-Iodo-6-methylpyrimidin-4-ol** can be achieved through the electrophilic iodination of a pyrimidine precursor. The following protocol provides a detailed methodology for its preparation.

Synthesis of 5-Iodo-6-methylpyrimidin-4-ol

A general and effective procedure for the synthesis of 5-Iodo-6-methylpyrimidin-4(1H)-one involves the direct iodination of 6-methylpyrimidin-4(3H)-one using N-iodosuccinimide (NIS) as the iodine source.[1]

Experimental Protocol:

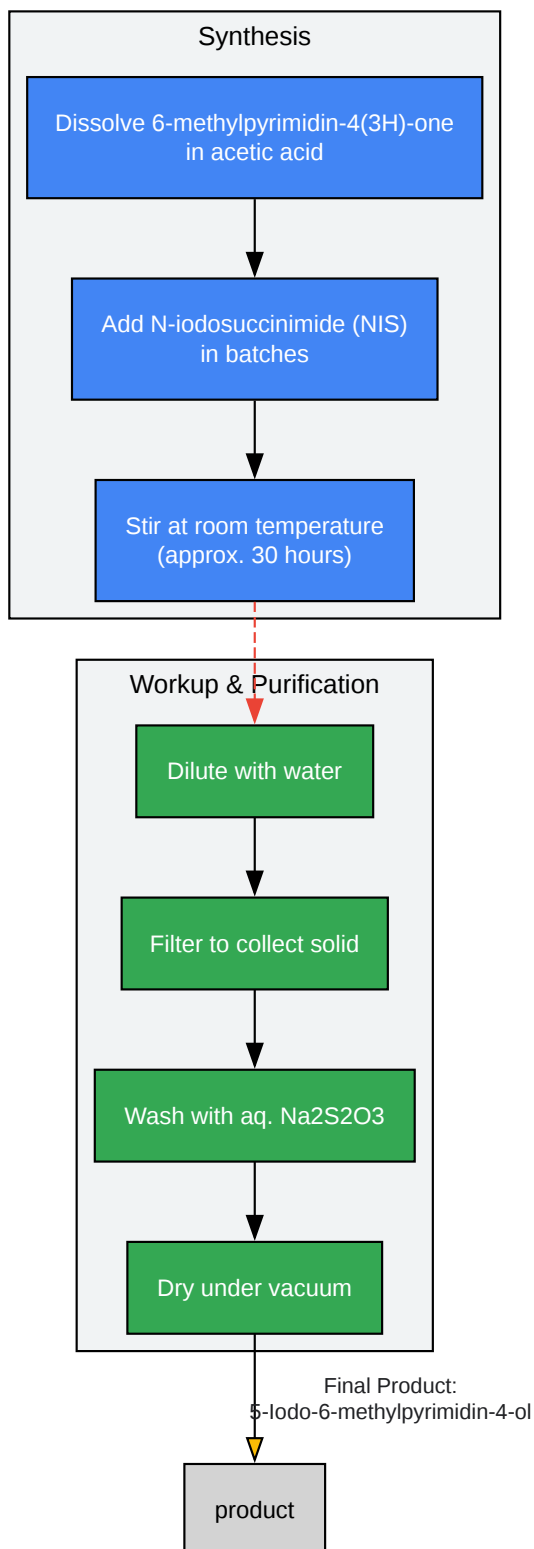
- Starting Material: 6-methylpyrimidin-4(3H)-one (commercially available).
- Reagent: N-iodosuccinimide (NIS).
- Solvent: Acetic acid.

Procedure:

- In a suitable reaction vessel, dissolve 70 g (0.64 mol) of 6-methylpyrimidin-4(3H)-one in acetic acid at room temperature.
- To this solution, add 127 g (0.56 mol) of N-iodosuccinimide (NIS) in batches over a period of 15 minutes.
- Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed (approximately 30 hours).
- Upon completion of the reaction, dilute the mixture with water.
- Collect the precipitated solid product by filtration.
- Wash the solid with an aqueous solution of sodium thiosulfate to remove any residual iodine.
- Dry the final product under a vacuum to yield 90 g (60% yield) of **5-Iodo-6-methylpyrimidin-4-ol**.^[1]

Logical Workflow for Synthesis and Purification

Synthesis and Purification Workflow

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Caption: Workflow for the synthesis and purification of **5-Iodo-6-methylpyrimidin-4-ol**.

Biological and Pharmacological Context

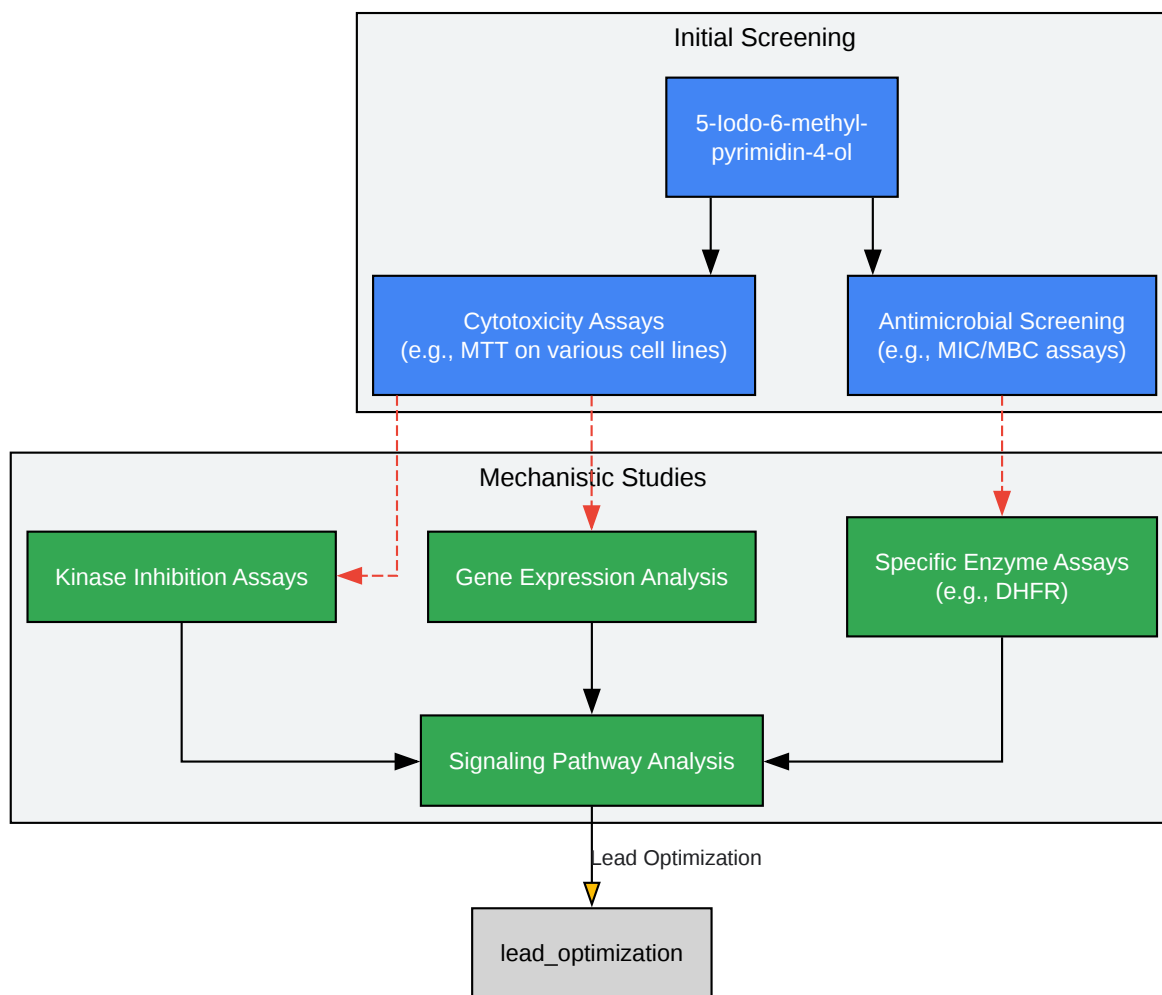
While specific biological data for **5-Iodo-6-methylpyrimidin-4-ol** is not extensively available in the public domain, the broader class of pyrimidine derivatives is of significant interest in drug discovery.^[5] Pyrimidine scaffolds are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^[5]

The introduction of an iodine atom at the C5 position can modulate the biological activity of the pyrimidine ring. For instance, some iodinated pyrimidine derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme for bacterial growth, making them potential antibacterial agents.^{[6][7]} Other studies have explored novel pyrimidine derivatives as potential anticancer agents, with some showing inhibitory activity against various cancer cell lines.^{[5][8][9]}

Given the established importance of this class of compounds, **5-Iodo-6-methylpyrimidin-4-ol** represents a valuable candidate for biological screening to explore its potential therapeutic applications.

Proposed Biological Screening Workflow

General Biological Screening Workflow for Novel Pyrimidine Derivatives



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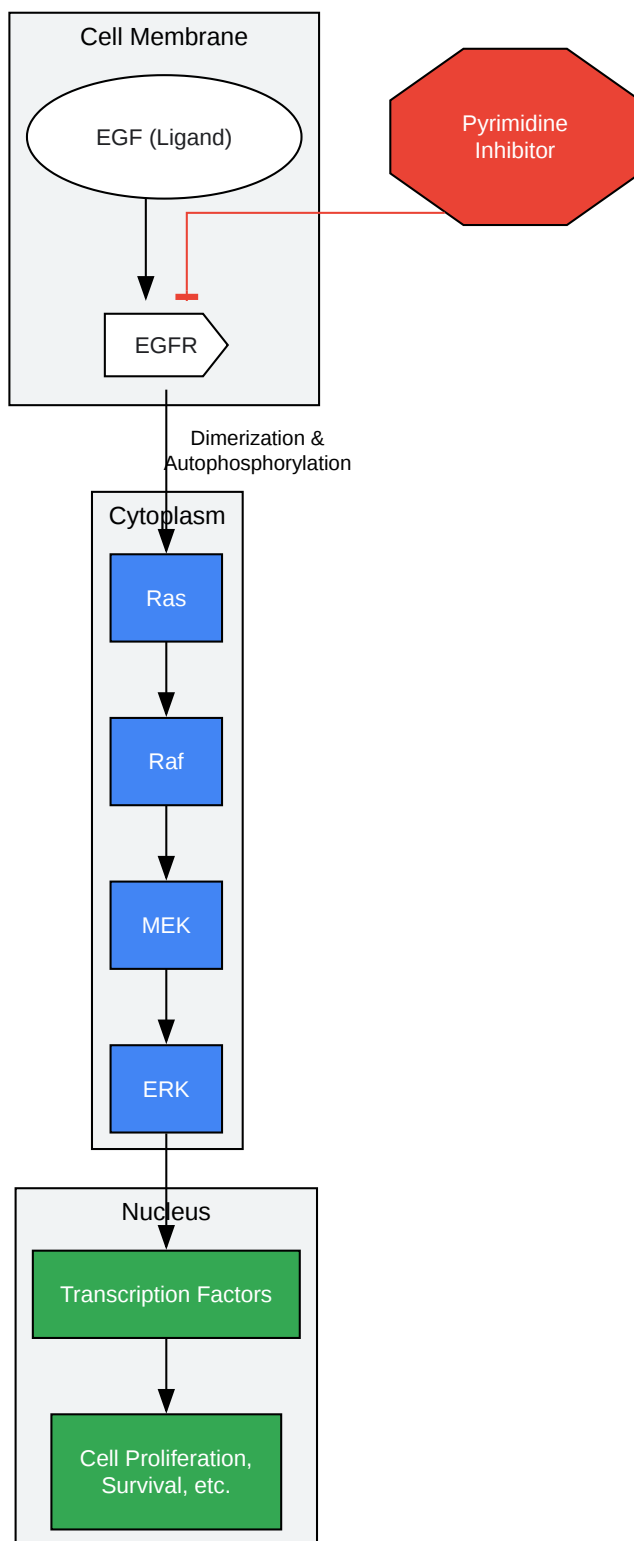
Caption: A generalized workflow for the biological evaluation of a novel pyrimidine derivative.

Signaling Pathway Context

While a specific signaling pathway for **5-Iodo-6-methylpyrimidin-4-ol** has not been elucidated, many aminopyrimidine derivatives are known to target protein kinases. For example, some

pyrimidine-based drugs function as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and cancer progression.

Simplified EGFR Signaling Pathway (Example Target for Pyrimidines)



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Caption: A simplified diagram of the EGFR signaling pathway, a common target for pyrimidine-based anticancer agents.

Conclusion

5-Iodo-6-methylpyrimidin-4-ol is a readily synthesizable pyrimidine derivative. While its specific biological functions are yet to be fully explored, its structural features, particularly the presence of the C5-iodo-pyrimidine motif, make it a compound of significant interest for further investigation in drug discovery programs. The provided synthesis protocol and proposed screening workflows offer a solid foundation for researchers to explore the therapeutic potential of this and related molecules.

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References

- 1. 5-iodo-6-methylpyrimidin-4-ol CAS#: 7752-74-1 [amp.chemicalbook.com]
- 2. CAS:7752-74-1 FT-0696101 5-iodo-6-methylpyrimidin-4-ol Product Detail Information [finetechchem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 7 Oceans : Virtual tour generated by Panotour [rederijgroen.nl]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencescholar.us [sciencescholar.us]
- 8. rjptonline.org [rjptonline.org]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and

apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

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